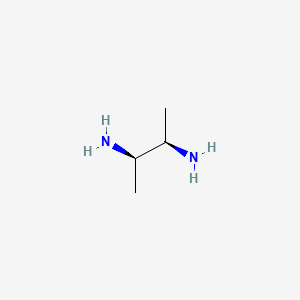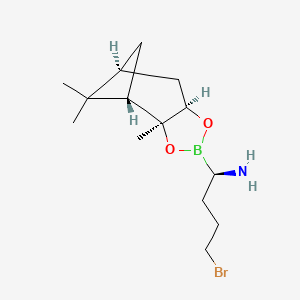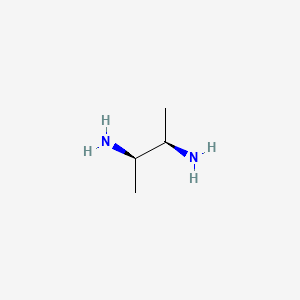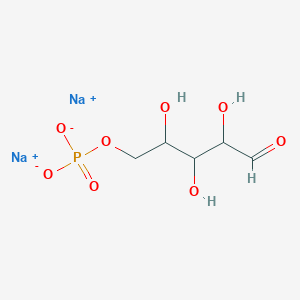
disodium;(2,3,4-trihydroxy-5-oxopentyl) phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium;(2,3,4-trihydroxy-5-oxopentyl) phosphate, also known as D-Arabinose-5-phosphate disodium salt, is a sugar phosphate compound. It is a derivative of arabinose, a pentose sugar, and plays a significant role in various biochemical pathways. This compound is particularly important in the context of metabolic processes and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;(2,3,4-trihydroxy-5-oxopentyl) phosphate typically involves the phosphorylation of D-arabinose. One common method includes the reaction of D-arabinose with phosphoric acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product.
Industrial Production Methods
Industrial production of this compound may involve enzymatic methods, where specific enzymes catalyze the phosphorylation of D-arabinose. This method is advantageous due to its specificity and efficiency. The product is then purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Disodium;(2,3,4-trihydroxy-5-oxopentyl) phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the reagent used.
Scientific Research Applications
Disodium;(2,3,4-trihydroxy-5-oxopentyl) phosphate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Plays a role in metabolic pathways, particularly in the pentose phosphate pathway.
Medicine: Investigated for its potential in drug development and as a biomarker for certain diseases.
Industry: Used in the production of nucleotides and nucleic acids.
Mechanism of Action
The compound exerts its effects primarily through its involvement in the pentose phosphate pathway. It acts as an intermediate, facilitating the conversion of glucose-6-phosphate to ribose-5-phosphate. This pathway is crucial for the production of nucleotides and nucleic acids. The molecular targets include various enzymes involved in the pathway, such as glucose-6-phosphate dehydrogenase.
Comparison with Similar Compounds
Similar Compounds
D-Ribose-5-phosphate: Another sugar phosphate involved in the pentose phosphate pathway.
D-Glucose-6-phosphate: A precursor in the same pathway.
D-Fructose-6-phosphate: Also involved in carbohydrate metabolism.
Uniqueness
Disodium;(2,3,4-trihydroxy-5-oxopentyl) phosphate is unique due to its specific role in the pentose phosphate pathway and its structural properties. Unlike other sugar phosphates, it is derived from arabinose, which gives it distinct biochemical properties and applications.
Properties
IUPAC Name |
disodium;(2,3,4-trihydroxy-5-oxopentyl) phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O8P.2Na/c6-1-3(7)5(9)4(8)2-13-14(10,11)12;;/h1,3-5,7-9H,2H2,(H2,10,11,12);;/q;2*+1/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSUSOPCULOEKKB-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Na2O8P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
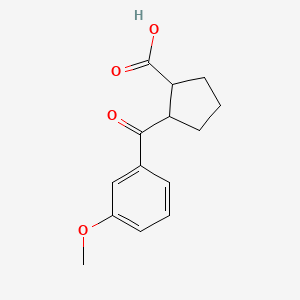

![1-[6-Amino-2-[(1-carboxy-3-cyclohexylpropyl)amino]hexanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12325519.png)
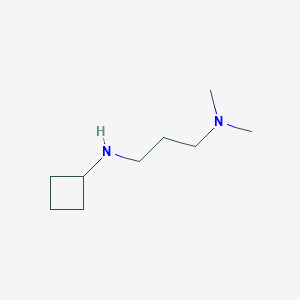
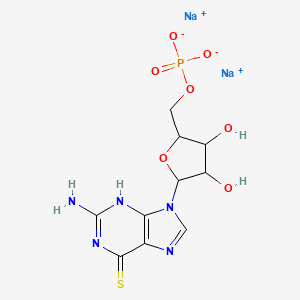


![5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol;hydrobromide](/img/structure/B12325558.png)
![(4R,5R)-(-)-2,2-Dimethyl-alpha,alpha,alpha',alpha'-tetraphenyl-1,3-dioxolane-4,5-dimethanolato[1,2-bis(dimethoxy)ethane]titanium(IV) dichloride](/img/structure/B12325559.png)
![(+/-)-6-Azabicyclo [3.2.0]hept-3-en-7-one](/img/structure/B12325566.png)
